![molecular formula C17H20N4O3S B2441947 N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide CAS No. 296882-82-1](/img/structure/B2441947.png)
N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide
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Overview
Description
“N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a chemical compound with the CAS number 296882-82-1 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide”, has been a subject of recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is C17H20N4O3S .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” include a molecular weight of 360.43 and a predicted density of 1.353±0.06 g/cm3 .Scientific Research Applications
- In vitro studies demonstrated that the complex significantly reduces cell viability in breast cancer cell lines, particularly MDA-MB-231 . The IC50 values for the complex and free ligand fall within the range of 0.85-1.24 μM and 3.28-3.53 μM , respectively .
Anticancer Activity
Cytotoxic Activity
Mechanism of Action
Target of Action
The compound “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a type of sulfonamide, which are known to inhibit the activity of carbonic anhydrase, an enzyme involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons .
Mode of Action
Sulfonamides like “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” typically work by inhibiting the enzyme’s active site, preventing the normal substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
By inhibiting carbonic anhydrase, sulfonamides can disrupt various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of bicarbonate in the body, potentially affecting processes such as respiration and the maintenance of acid-base balance .
Action Environment
The action, efficacy, and stability of “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” could potentially be influenced by various environmental factors, such as pH and temperature, although specific details would depend on the compound’s chemical properties .
properties
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-14(22)19-15-5-7-16(8-6-15)25(23,24)21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKOGXKIENOVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide |
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